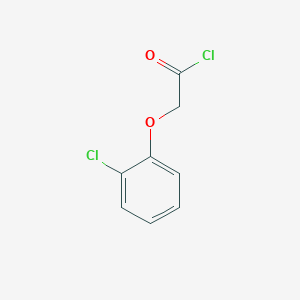

(2-Chlorophenoxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKODIMKOCSGKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (2-Chlorophenoxy)acetyl chloride

The following technical guide details the chemical structure, properties, synthesis, and applications of (2-Chlorophenoxy)acetyl chloride.

Structural Analysis, reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary

This compound (CAS: 20143-41-3) is a specialized acyl halide intermediate used primarily in the synthesis of phenoxy-based agrochemicals and pharmaceutical scaffolds. Characterized by a reactive acyl chloride terminus and an electron-rich 2-chlorophenoxy ether moiety, it serves as a critical electrophile for introducing the (2-chlorophenoxy)acetyl pharmacophore. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility in nucleophilic acyl substitution reactions for drug discovery.

Chemical Identity & Structural Analysis[1]

The molecule consists of an acetyl chloride backbone substituted at the

| Property | Data |

| IUPAC Name | 2-(2-Chlorophenoxy)acetyl chloride |

| CAS Number | 20143-41-3 |

| Molecular Formula | |

| Molecular Weight | 205.04 g/mol |

| SMILES | ClC1=CC=CC=C1OCC(Cl)=O |

| InChI Key | IKODIMKOCSGKHQ-UHFFFAOYSA-N |

| Functional Groups | Acyl Chloride (Electrophile), Aryl Ether, Aryl Halide |

Physicochemical Profile

| Parameter | Value / Description |

| Physical State | Low-melting solid or viscous liquid (dependent on purity) |

| Boiling Point | 147–150 °C at 20 mmHg (Distillation fraction) |

| Melting Point | Precursor Acid:[2] 144–145 °C; Chloride: typically < 50 °C |

| Solubility | Soluble in DCM, THF, Toluene, Benzene; Reacts violently with water |

| Density | ~1.3–1.4 g/mL (Estimated based on analogs) |

| Stability | Moisture sensitive; hydrolyzes to 2-chlorophenoxyacetic acid and HCl |

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis follows a two-step protocol starting from 2-chlorophenol. The process relies on Williamson ether synthesis followed by acid chloride formation.

Step 1: Etherification (Precursor Synthesis)

Reagents: 2-Chlorophenol, Chloroacetic acid, NaOH (aq).

Mechanism: The phenoxide ion (generated by NaOH) performs an

Step 2: Acyl Chloride Formation

Reagents: 2-Chlorophenoxyacetic acid, Thionyl Chloride (

Synthesis Pathway Diagram

Figure 1: Synthetic route from commercially available 2-chlorophenol to the acid chloride.

Reactivity Profile & Mechanism[1]

This compound is a "hard" electrophile due to the polarized carbonyl carbon attached to the good leaving group (chloride). It undergoes Nucleophilic Acyl Substitution via an addition-elimination mechanism.

Key Reaction Pathways[1]

-

Aminolysis (Amide Formation):

-

Reagent: Primary/Secondary Amines (

). -

Application: Synthesis of biologically active amides (e.g., MAO inhibitors).

-

Mechanism: Nucleophilic attack of the amine lone pair on the carbonyl carbon forms a tetrahedral intermediate. Collapse of the intermediate expels

. -

Note: Requires a base (TEA, Pyridine) to scavenge HCl.

-

-

Esterification:

-

Reagent: Alcohols/Phenols (

). -

Application: Prodrug synthesis or herbicide ester derivatives.

-

-

Friedel-Crafts Acylation:

-

Reagent: Aromatic substrates + Lewis Acid (

). -

Application: Cyclization to form benzofuran derivatives or complex aromatic ketones.

-

Reactivity Flowchart

Figure 2: Divergent reactivity pathways demonstrating the compound's utility as a building block.

Applications in Drug Discovery & Agrochemicals[7][8]

Pharmaceutical Intermediates

The (2-chlorophenoxy)acetyl moiety is a privileged scaffold in medicinal chemistry.

-

MAO Inhibitors: Historically used in the synthesis of Lilly 51641 (N-cyclopropyl-2-(2-chlorophenoxy)ethylamine), a selective MAO-A inhibitor. The acid chloride reacts with cyclopropylamine to form the amide, which is subsequently reduced.

-

Linker Chemistry: Used to attach the lipophilic 2-chlorophenoxy group to pharmacophores, improving membrane permeability and metabolic stability (blocking para-oxidation due to the ortho-chloro steric effect).

Agrochemicals[7][9]

-

Herbicides: While 2,4-D (2,4-dichlorophenoxyacetic acid) is more common, the 2-chloro analog serves as a precursor for specific phenoxy-auxin herbicides and plant growth regulators. The acid chloride allows for the rapid synthesis of complex esters that enhance leaf cuticle penetration.

Handling & Safety Protocol

Hazard Classification: Corrosive (Skin Corr.[3][4] 1B), Lachrymator.[4]

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

-

Water Reactivity: DANGER. Reacts violently with water to release HCl gas.

-

First Aid:

-

Skin: Immediate wash with polyethylene glycol 400 (if available) or copious water for 15+ mins.

-

Eyes: Rinse immediately with water for 15 mins; seek urgent medical attention.[5]

-

References

-

Sigma-Aldrich. (n.d.).[7][4] 2-(2-Chlorophenoxy)acetyl chloride Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329819729, 2-(2-Chlorophenoxy)acetyl chloride. Retrieved from [7]

-

Raiford, L. C., & Bacher, P. (1943). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Proceedings of the Iowa Academy of Science, 50(1), 249-253. Retrieved from

- Fuller, R. W. (1972). Selective inhibition of monoamine oxidase. Advances in Biochemical Psychopharmacology. (Reference for Lilly 51641 context).

-

Angene Chemical. (n.d.).[2] Safety Data Sheet: this compound. Retrieved from [8]

Sources

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 3. thermofishersci.in [thermofishersci.in]

- 4. geneseo.edu [geneseo.edu]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 2-(2-Chlorophenoxy)acetyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 8. angenesci.com [angenesci.com]

An In-depth Technical Guide to the Thermodynamic Stability of (2-Chlorophenoxy)acetyl chloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for evaluating the thermodynamic stability of (2-Chlorophenoxy)acetyl chloride. Given the limited publicly available data on this specific molecule, this document serves as a methodological guide, empowering researchers to establish a robust thermal hazard profile through theoretical understanding and empirical testing.

Introduction: The Double-Edged Sword of Reactivity

This compound is a bifunctional molecule of significant interest in synthetic chemistry, particularly as a reactive intermediate in the development of novel pharmaceutical agents and fine chemicals. Its structure, combining a reactive acyl chloride group with a substituted aromatic ring, makes it a versatile building block for introducing the 2-chlorophenoxyacetyl moiety into a larger molecular framework.

However, the very reactivity that makes this compound synthetically useful also presents inherent safety challenges. Acyl chlorides, as a class, are known for their thermal sensitivity and vigorous, often exothermic, reactions with a wide range of nucleophiles.[1][2][3] An uncharacterized and uncontrolled exothermic decomposition can lead to a runaway reaction, presenting a significant risk of equipment failure, release of toxic materials, and potential for explosion.[4]

Therefore, a thorough understanding of the thermodynamic stability of this compound is not merely an academic exercise; it is a prerequisite for safe handling, process development, and scale-up. This guide, prepared from the perspective of a Senior Application Scientist, outlines the critical steps and experimental logic for comprehensively characterizing the thermal behavior of this and similar reactive intermediates.

Predictive Assessment: An In-Silico First Approach

Before any laboratory work commences, a preliminary in-silico assessment can provide valuable insights into the potential thermal hazards of a molecule. This approach is grounded in the principle of using molecular structure to predict physicochemical properties.

The Logic of Predictive Modeling

For novel or uncharacterized substances, predictive models serve as an essential screening tool. Quantitative Structure-Property Relationship (QSPR) and Group Contribution Methods (GCM) are two prominent computational techniques used to estimate safety-related data, such as the heat of decomposition.[5][6][7]

-

QSPR models correlate a molecule's structural, electronic, and topological features with its macroscopic properties.[8]

-

GCM estimates properties by summing the contributions of a molecule's individual functional groups.

These methods can help to flag potentially hazardous compounds early in the development process, allowing for more targeted and cautious experimental design.[5] While these predictions do not replace empirical testing, they provide a crucial first assessment of risk.

Anticipated Decomposition Pathways

The structure of this compound suggests several potential decomposition pathways under thermal stress:

-

Decarbonylation: Loss of carbon monoxide to form 1-chloro-2-(chloromethoxy)benzene. This is a common decomposition route for acyl chlorides.

-

Elimination of HCl: Intramolecular or intermolecular reactions leading to the elimination of hydrogen chloride, potentially catalyzing further decomposition.

-

Reactions involving the ether linkage: The phenoxy-acetyl bond may be susceptible to cleavage at elevated temperatures.

-

Polymerization/Condensation: Self-reaction of the molecule, particularly in the presence of trace impurities, could lead to the formation of oligomeric or polymeric materials with a significant release of heat.

Understanding these potential pathways is critical for interpreting experimental data and for analyzing any gaseous byproducts generated during thermal analysis.

Experimental Evaluation: A Triad of Thermal Analysis Techniques

A comprehensive assessment of thermodynamic stability relies on a combination of analytical techniques. The "triad" of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Reaction Calorimetry (RC) provides a multi-faceted view of a material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC): Screening for Exothermic Activity

DSC is the workhorse for rapidly screening the thermal stability of materials.[9][10][11] It measures the difference in heat flow between a sample and an inert reference as a function of temperature, allowing for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) events.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: In a controlled environment (e.g., a glovebox with an inert atmosphere), carefully weigh 1-5 mg of this compound into a high-pressure gold-plated stainless steel crucible. The use of a robust, sealed crucible is critical to contain any pressure generated during decomposition.

-

Experimental Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate, typically 2-10°C/min, to a final temperature well beyond the anticipated decomposition (e.g., 350°C). A slower heating rate provides better resolution of thermal events.

-

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Onset Temperature (Tonset): The temperature at which a significant deviation from the baseline occurs, indicating the start of a thermal event.

-

Peak Exotherm Temperature (Tpeak): The temperature at which the rate of heat release is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition event, calculated by integrating the area under the exothermic peak.

-

The causality behind these choices is paramount. A small sample size minimizes the risk during testing of a potentially energetic material.[10] A sealed, high-pressure crucible is essential because decomposition of acyl chlorides can generate gaseous byproducts like HCl and CO, leading to a pressure increase.

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA): Differentiating Volatilization from Decomposition

TGA measures the change in mass of a sample as a function of temperature or time.[12][13][14] This technique is complementary to DSC, as it helps to distinguish between mass loss due to simple evaporation and mass loss due to thermal decomposition.

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into an open TGA pan (typically ceramic or platinum).

-

Experimental Setup:

-

Place the sample pan onto the TGA's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

-

Thermal Program: Heat the sample using the same heating rate as the DSC experiment to allow for direct comparison of the data.

-

Data Analysis: The TGA curve plots percent mass loss versus temperature. Key information to extract includes:

-

Onset of Mass Loss: The temperature at which significant mass loss begins.

-

Correlation with DSC: If a mass loss event in the TGA curve occurs at the same temperature as an exotherm in the DSC curve, it strongly suggests that the exotherm is due to decomposition. If an endotherm occurs with mass loss, it is likely boiling or sublimation.

-

Residual Mass: The amount of non-volatile material remaining at the end of the experiment.

-

Caption: Workflow for TGA of this compound.

Reaction Calorimetry (RC): Quantifying Heat Release Under Process Conditions

While DSC and TGA assess the inherent stability of the material itself, Reaction Calorimetry (RC) is essential for measuring the heat generated during its intended use in a chemical reaction.[15][16][17] This is critical for safe process scale-up, as it provides data on the rate of heat evolution, which is necessary for designing adequate cooling systems.

Imagine this compound is being reacted with a primary amine (R-NH₂) to form an amide. An RC experiment would be designed as follows:

-

Setup: A reaction calorimeter, which is essentially a highly instrumented small-scale reactor, is charged with the amine dissolved in a suitable solvent.

-

Isothermal Operation: The reactor is brought to the desired process temperature (e.g., 20°C) and held isothermally.

-

Controlled Dosing: The this compound is added to the reactor at a controlled rate, mimicking the planned plant-scale addition.

-

Heat Flow Measurement: The instrument continuously measures the heat flow required to maintain a constant reactor temperature. This directly corresponds to the heat being generated by the reaction in real-time.

-

Data Analysis: The data from the RC experiment allows for the calculation of:

-

Heat of Reaction (ΔHrxn): The total heat generated per mole of limiting reagent.

-

Heat Release Rate: The power output of the reaction over time.

-

Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a critical parameter for assessing the severity of a potential runaway reaction.[16]

-

This information is indispensable for ensuring that the heat generated by the reaction can be safely removed by the plant's cooling system, even under worst-case scenarios.

Synthesizing the Data: Building a Coherent Thermal Hazard Profile

The data from these three techniques must be integrated to form a complete picture of the thermal risks associated with this compound.

| Parameter | Technique | Typical Value (Hypothetical) | Significance for Hazard Assessment |

| Onset of Decomposition (Tonset) | DSC | 165°C | Defines the maximum safe temperature for short-term exposure. Processing should remain well below this temperature. |

| Enthalpy of Decomposition (ΔHd) | DSC | -250 kJ/mol | Indicates the energy potential of the decomposition. Higher values suggest a more severe event if initiated. |

| Onset of Mass Loss | TGA | 160°C | Confirms that the DSC exotherm is due to decomposition rather than boiling. |

| Heat of Reaction (ΔHrxn) | RC | -120 kJ/mol | Quantifies the heat load for the desired synthesis. Essential for cooling system design. |

| Adiabatic Temperature Rise (ΔTad) | RC | 85°C | Predicts the temperature rise in a loss-of-cooling scenario. A high ΔTad can lead to reaching the Tonset of decomposition. |

Note: The values in this table are hypothetical and for illustrative purposes. They must be determined experimentally for the specific substance.

A high heat of decomposition coupled with a low onset temperature is a significant indicator of a high thermal hazard. If the adiabatic temperature rise of the desired reaction is sufficient to heat the reactor contents to the onset temperature of decomposition, a catastrophic secondary decomposition is a credible risk.

Safe Handling and Storage: From Theory to Practice

Based on the general properties of acyl chlorides and the potential for thermal instability, the following handling and storage protocols are mandatory:

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[18][19] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is required.[20]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. The container must be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Spill Response: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal.

Conclusion

The thermodynamic stability of a reactive intermediate like this compound is a critical parameter that dictates its safe use in research and manufacturing. While direct literature data may be sparse, a systematic approach combining predictive modeling with a triad of empirical techniques—DSC for screening, TGA for confirmation, and RC for process-relevant data—provides the necessary information to construct a robust thermal hazard profile. This methodical, evidence-based approach is fundamental to the principles of inherent process safety and is an indispensable component of responsible chemical development.

References

-

Westmoreland Mechanical Testing. Thermogravimetric Thermal Analysis (TGA). Available from: [Link]

-

AIDIC. Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. Available from: [Link]

-

ResearchGate. Predictive Models for Thermal Behavior of Chemicals with Quantitative Structure-Property Relationships | Request PDF. Available from: [Link]

-

ResearchGate. Effective use of scanning calorimetry in reactive chemicals hazard evaluation | Request PDF. Available from: [Link]

-

Arabian Journal of Chemistry. Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning. Available from: [Link]

-

Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available from: [Link]

-

ResearchGate. (PDF) Predictive Methods for Determining the Thermal Decomposition Properties of Hazardous Substances. Available from: [Link]

-

ioKinetic. Thermogravimetric Analysis Testing. Available from: [Link]

-

Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

-

ResolveMass Laboratories Inc. Understanding Thermogravimetric Analysis (TGA) for Material Characterization. Available from: [Link]

-

DEKRA. DSC Testing & Differential Scanning Calorimetry for Thermal Stability. Available from: [Link]

-

BYU ScholarsArchive. Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. Available from: [Link]

-

Wikipedia. Acyl chloride. Available from: [Link]

-

Prime Process Safety Center. Reaction Calorimetry. Available from: [Link]

-

Prime Process Safety Center. Differential Scanning Calorimetry (DSC). Available from: [Link]

-

Janssen. Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Available from: [Link]

-

Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Available from: [Link]

-

Sigma-HSE. Reaction Calorimetry (RC) Testing. Available from: [Link]

-

PubMed. Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride. Available from: [Link]

-

Automotive Papers. Differential scanning calorimetry (DSC) – Part 1. Available from: [Link]

-

Mettler Toledo. Process Safety Decisions using RC1e™, RTCal™, iC Safety™ and Criticality Classes. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available from: [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and water - addition / elimination. Available from: [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

- 6. Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dekra-uk.co.uk [dekra-uk.co.uk]

- 11. primeprocesssafety.com [primeprocesssafety.com]

- 12. wmtr.com [wmtr.com]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 15. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]

- 16. fauske.com [fauske.com]

- 17. sigma-hse.com [sigma-hse.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. tcichemicals.com [tcichemicals.com]

Technical Guide: Solubility of (2-Chlorophenoxy)acetyl chloride in Chlorinated Solvents

This guide serves as an authoritative technical resource for the solubility, handling, and application of (2-Chlorophenoxy)acetyl chloride (CAS: 4122-68-3) in chlorinated solvents. It is designed for synthetic chemists and process engineers requiring precise, field-validated protocols.

Executive Summary & Chemical Profile

This compound is an electrophilic acylating agent primarily used in the synthesis of heterocycles, agrochemicals, and pharmaceutical intermediates. As an acid chloride, its solubility profile is governed by two competing factors: thermodynamic miscibility with aprotic polar solvents and kinetic instability (hydrolysis) in the presence of moisture.

Chlorinated solvents—specifically Dichloromethane (DCM), Chloroform (

Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Physical State | Solid (Low-melting) | Requires dissolution for homogeneous reaction kinetics. |

| Molecular Weight | 205.04 g/mol | Moderate MW facilitates high loading capacities in organic solvents. |

| Polarity | Moderate | Soluble in solvents with moderate dielectric constants (e.g., DCM |

| Reactivity | High (Electrophile) | Incompatible with protic solvents (Water, Alcohols, Amines) without controlled conditions. |

Solubility Profile in Chlorinated Solvents

The following assessment categorizes solvents based on Solvation Power (capacity to dissolve) and Process Utility (boiling point, ease of removal).

Primary Solvent: Dichloromethane (DCM)

-

Solubility Status: High (>100 mg/mL) .

-

Mechanism: DCM acts as a non-coordinating, moderately polar solvent. The dipole-dipole interactions between DCM and the carbonyl dipole of the acid chloride facilitate rapid dissolution.

-

Operational Advantage: Low boiling point (39.6°C) allows for facile removal post-reaction, minimizing thermal stress on heat-sensitive products.

-

Critical Note: DCM must be anhydrous . Even trace water (ppm levels) will hydrolyze the acid chloride to (2-chlorophenoxy)acetic acid, which is significantly less soluble in DCM and will manifest as a white precipitate/haze.

Secondary Solvent: 1,2-Dichloroethane (DCE)

-

Solubility Status: High .

-

Operational Advantage: Higher boiling point (83°C) makes DCE ideal for reactions requiring thermal activation (reflux) that DCM cannot support.

-

Safety: stricter OELs (Occupational Exposure Limits) apply compared to DCM.

Tertiary Solvent: Chloroform ( )

-

Solubility Status: High .

-

Operational Advantage: Similar solvation to DCM but often stabilized with ethanol or amylene.

-

Risk Factor: Ethanol-stabilized chloroform is contraindicated. The stabilizer will react with the acid chloride to form an ethyl ester impurity. Always use amylene-stabilized or freshly distilled chloroform.

Self-Validating Experimental Protocol: Inert Atmosphere Dissolution

Trustworthiness Pillar: This protocol includes an intrinsic "quality check."[1] If the solution becomes cloudy, the system is compromised (wet).

Materials

-

This compound (Solid).

-

Anhydrous DCM (dried over

or molecular sieves). -

Nitrogen/Argon balloon.

-

Oven-dried glassware (

for >2 hours).

Step-by-Step Methodology

-

Purge: Flush a clean, dry reaction vial with inert gas (N2/Ar) for 5 minutes.

-

Weighing: Rapidly weigh the acid chloride. Minimize exposure to ambient humidity; the compound is hygroscopic and lachrymatory.

-

Addition: Add the solid to the vial.

-

Solvent Introduction: Syringe in anhydrous DCM (target concentration: 0.1 M – 1.0 M).

-

Observation (The Validation Step):

-

Clear, Colorless/Pale Yellow Solution: Success. The reagent is dissolved and active.[1]

-

Cloudiness/White Precipitate: FAILURE. Moisture has entered. The precipitate is likely the hydrolyzed acid or HCl salts.

-

Fuming: FAILURE. Indicates rapid hydrolysis releasing HCl gas.

-

Mechanistic Visualization: Solvation vs. Hydrolysis

The following diagram illustrates the divergent pathways of the compound in dry vs. wet chlorinated solvents.

Caption: Pathway analysis distinguishing successful solvation (Green) from moisture-induced degradation (Red) in chlorinated media.

Application Case Study: N-Acylation in DCM

Expertise Pillar: This workflow demonstrates the utility of the solubility profile in a real-world synthesis (Schotten-Baumann conditions).

Objective: Synthesis of an amide derivative.

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (10 volumes). Ensure solution is clear.

-

Base Scavenger: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

-

Note: The base may form a soluble complex or precipitate as HCl salt later.

-

-

Nucleophile Addition: Add the amine (1.0 equiv) dropwise at

.-

Why

? To control the exotherm of the highly reactive acid chloride.

-

-

Work-up: Wash the DCM layer with:

-

0.1 M HCl (removes unreacted amine).

-

Sat.

(removes hydrolyzed acid byproduct). -

Brine (drying).

-

-

Result: The high solubility of the acid chloride in DCM ensures rapid reaction kinetics, while the solvent's immiscibility with water facilitates easy extraction.

Safety & Handling (The "Must-Knows")

-

Lachrymator: The compound irritates eyes and respiratory tracts. All solubility testing must occur in a fume hood .

-

Corrosivity: Solutions in DCM can penetrate nitrile gloves. Double-gloving or using laminate gloves (Silver Shield) is recommended for concentrated solutions.

-

Quenching Spills: Do not wipe with water. Cover spills with dry lime or soda ash, then carefully quench with methanol/water mixture in a waste container.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329819729, 2-(2-Chlorophenoxy)acetyl chloride. Retrieved from [Link]

-

Nevstad, G. O., & Songstad, J. (1984). Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity Profiles of (2-Chlorophenoxy)acetyl Chloride and Acetyl Chloride

An In-depth Technical Guide

Executive Summary

Acyl chlorides are a cornerstone of modern organic synthesis, prized for their high reactivity in introducing acyl groups into a wide range of molecules. However, not all acyl chlorides are created equal. The substituent attached to the carbonyl group profoundly dictates the compound's reactivity through a delicate interplay of electronic and steric effects. This guide provides an in-depth technical comparison between the simple, highly reactive acetyl chloride and the more complex, sterically hindered (2-Chlorophenoxy)acetyl chloride. By dissecting their structural differences, we will elucidate the causal mechanisms behind their divergent reactivity profiles in key chemical transformations. This analysis will equip researchers with the predictive understanding necessary for rational reagent selection and reaction design in pharmaceutical and fine chemical synthesis.

Foundational Properties: A Structural Overview

A molecule's reactivity is fundamentally rooted in its structure and physical properties. Acetyl chloride serves as our baseline, representing a small, unhindered acyl chloride.[1] In contrast, this compound incorporates a bulky, electronically complex substituent that significantly alters its chemical behavior.

Table 1: Physicochemical Properties of Acetyl Chloride vs. This compound

| Property | Acetyl Chloride | This compound |

| Molecular Formula | CH₃COCl[1] | C₈H₆Cl₂O₂[2] |

| Molecular Weight | 78.49 g/mol [1] | 205.04 g/mol [2] |

| Appearance | Colorless, fuming liquid[1][3] | Solid |

| Boiling Point | 52 °C (126 °F; 325 K)[1] | Not readily available (high) |

| Melting Point | -112 °C (-170 °F; 161 K)[1] | Not readily available |

| Density | 1.104 g/mL[1] | Not readily available |

The most immediate differences are the state of matter and molecular weight, which hint at the significant structural disparity between the two molecules.

Caption: Molecular structures of Acetyl Chloride and this compound.

The Heart of the Matter: Electronic and Steric Drivers of Reactivity

The reactivity of an acyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon.[4] Both electronic and steric factors of the attached "R" group modulate this electrophilicity.

Acetyl Chloride: The Unhindered Electrophile

Acetyl chloride's high reactivity is a textbook example of inductive effects. The highly electronegative oxygen and chlorine atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+).[4][5] This makes it an exceptionally attractive target for nucleophiles. Furthermore, the small methyl group offers negligible steric hindrance, allowing nucleophiles easy access to the reaction center.[6]

This compound: A Complex Interplay of Forces

The reactivity of this compound is far more nuanced, governed by a competition between opposing electronic forces and significant steric bulk.

-

Electronic Effects:

-

Inductive Withdrawal (-I Effect): The ether oxygen, being electronegative, pulls electron density away from the adjacent methylene (-CH₂-) group. More significantly, the chlorine atom on the phenyl ring strongly pulls electron density from the ring, which in turn makes the entire phenoxy group more electron-withdrawing than a simple phenoxy group. This effect increases the electrophilicity of the carbonyl carbon.

-

Resonance Donation (+R Effect): The lone pairs on the ether oxygen can be delocalized towards the carbonyl group. This resonance effect pushes electron density towards the carbonyl carbon, reducing its electrophilicity and thus decreasing reactivity.

-

Net Electronic Influence: The overall electronic effect is a balance between these opposing forces. Generally, for groups attached via a methylene bridge, the inductive effect tends to be attenuated. The resonance effect of the oxygen, though potentially dampened by the ring's chlorine, likely plays a significant role in reducing the carbonyl carbon's electrophilicity compared to acetyl chloride.

-

-

Steric Hindrance: This is arguably the dominant factor. The (2-Chlorophenoxy) group is large and bulky.[7][8] Its three-dimensional structure creates a "shield" around the carbonyl carbon, physically impeding the approach of nucleophiles.[7] This steric clash significantly raises the activation energy for nucleophilic attack compared to the exposed carbonyl of acetyl chloride.

Caption: Dominant factors governing the reactivity of each acyl chloride.

Reactivity in Practice: A Mechanistic Comparison

The theoretical differences in electronic and steric profiles manifest as dramatic differences in reaction rates and conditions for common acylation reactions. The general mechanism for these transformations is nucleophilic addition-elimination.[4][9]

Caption: The addition-elimination mechanism for nucleophilic acyl substitution.

-

Hydrolysis: Acetyl chloride reacts violently and exothermically with water to form acetic acid and HCl gas.[10] This reaction is often instantaneous upon contact with atmospheric moisture.[1] this compound, while still reactive, will hydrolyze at a much more controlled rate due to the steric protection of the carbonyl group. This allows it to be handled with greater ease in the presence of trace moisture.

-

Alcoholysis & Aminolysis: These reactions form esters and amides, respectively.[9] With a simple alcohol like ethanol or an amine like diethylamine, acetyl chloride will react very rapidly, often requiring cooling to control the exothermic release of HCl. In contrast, the acylation using this compound will be significantly slower. It may require elevated temperatures, longer reaction times, or the use of a catalyst (like pyridine or DMAP) to proceed at a practical rate. The catalyst acts as a shuttle, forming a more reactive intermediate and neutralizing the HCl byproduct.[1]

-

Friedel-Crafts Acylation: This reaction involves acylating an aromatic ring using a Lewis acid catalyst like AlCl₃.[11][12] The first step is the formation of a highly electrophilic acylium ion (R-C≡O⁺).

-

Acetyl Chloride: Readily forms the acetylium ion [CH₃C≡O]⁺, which then acylates the aromatic substrate.

-

This compound: The formation of the corresponding acylium ion is more complex. The bulky sidechain can sterically hinder the coordination with the Lewis acid. Furthermore, the resulting acylium ion's stability is influenced by the electronic effects of the substituent. The reaction will likely require harsher conditions (more catalyst, higher temperature) to proceed efficiently compared to acetylation.

-

Experimental Design: A Protocol for Quantifying Reactivity

To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. The following protocol outlines a method to determine the relative rates of alcoholysis by monitoring the production of HCl via titration.

Protocol: Comparative Rate of Ethanolysis via Titration

Objective: To determine the pseudo-first-order rate constants for the reaction of acetyl chloride and this compound with ethanol.

Self-Validation Principle: This protocol is self-validating as the consistent, time-dependent production of acid (HCl) directly correlates to the consumption of the acyl chloride. The endpoint is sharp and reproducible, ensuring data integrity.

Materials:

-

Acetyl chloride (≥99%)

-

This compound (≥98%)

-

Anhydrous Ethanol (200 proof)

-

Anhydrous Toluene (or other inert solvent)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) in ethanol

-

Phenolphthalein indicator solution

-

Ice bath, stopwatches, burettes, conical flasks, pipettes

Procedure:

-

Solution Preparation:

-

Prepare a 1.0 M solution of acetyl chloride in anhydrous toluene.

-

Prepare a 1.0 M solution of this compound in anhydrous toluene.

-

Prepare a large stock of 10% v/v anhydrous ethanol in anhydrous toluene. This ensures the ethanol concentration remains effectively constant (pseudo-first-order conditions).

-

-

Reaction Setup (Perform for each acyl chloride separately):

-

Place 100 mL of the ethanol/toluene solution in a flask and equilibrate to a constant temperature (e.g., 25.0 °C) in a water bath.

-

-

Initiation and Sampling:

-

At time t=0, rapidly inject 1.0 mL of the 1.0 M acyl chloride solution into the stirring ethanol solution and start the stopwatch.

-

Immediately withdraw a 10.0 mL aliquot (sample) and quench it in a flask containing 20 mL of ice-cold water. This stops the reaction by rapidly hydrolyzing any remaining acyl chloride.

-

At regular time intervals (e.g., every 2, 5, 10, 20, 30, 60 minutes), withdraw subsequent 10.0 mL aliquots and quench them in the same manner. The sampling frequency should be higher for the more reactive acetyl chloride.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to each quenched sample.

-

Titrate the total acid (HCl produced + carboxylic acid from quenching) with the standardized 0.1 M NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used (V_t).

-

-

Infinity Point:

-

Allow a final aliquot of the reaction mixture to react for at least 10 half-lives (e.g., 24 hours for the slower reaction) to ensure complete conversion. Quench and titrate this sample to determine the final titrant volume (V_∞).

-

Data Analysis & Expected Results: The pseudo-first-order rate constant (k) can be determined by plotting ln(V_∞ - V_t) versus time. The slope of the resulting straight line will be -k.

Table 2: Hypothetical Kinetic Data Comparison at 25°C

| Acylating Agent | Expected Pseudo-First-Order Rate Constant (k, s⁻¹) | Relative Rate | Causality |

| Acetyl Chloride | ~1 x 10⁻² | ~100 - 1000x faster | Low steric hindrance and strong inductive withdrawal lead to a highly accessible, highly electrophilic carbonyl carbon. |

| This compound | ~1 x 10⁻⁵ | 1 (baseline) | Significant steric hindrance from the bulky aryloxy group impedes nucleophilic approach. Resonance donation from the ether oxygen may also slightly reduce carbonyl electrophilicity. |

Field Insights: Applications in Synthesis

The choice between these two reagents is dictated entirely by the synthetic goal.

-

Acetyl Chloride: It is a workhorse reagent for general acetylation—the introduction of a CH₃CO- group. Its high reactivity and low cost make it ideal for protecting alcohols and amines, or for Friedel-Crafts acetylations where a simple methyl ketone is desired.[1][11]

-

This compound: This is a specialized reagent used when the entire (2-Chlorophenoxy)acetyl moiety is a required structural component of the target molecule. Its more moderate reactivity can be an advantage, allowing for more selective reactions in complex molecules. Phenoxyacetyl chlorides, in general, are historically significant as they were key to the synthesis of Penicillin V, which is more acid-stable than Penicillin G and thus can be administered orally.[13] The (2-Chlorophenoxy)acetyl group is also a precursor to herbicides and can be found as a substructure in various pharmacologically active compounds.[14][15]

Conclusion

The reactivity profiles of acetyl chloride and this compound are starkly different, providing a clear and instructive example of structure-activity relationships in organic chemistry.

-

Acetyl chloride is a small, highly reactive electrophile, driven by powerful inductive effects and minimal steric hindrance. It is the reagent of choice for rapid, non-selective acetylation.

-

This compound is a significantly less reactive molecule. Its reactivity is tempered by the profound steric bulk of the substituted phenoxy group, which shields the carbonyl carbon from nucleophilic attack. This steric effect is the dominant differentiating factor.

For the practicing scientist, this comparison underscores a critical principle: reagent selection is not arbitrary. A thorough understanding of how steric and electronic factors modulate the intrinsic reactivity of a functional group is essential for designing efficient, selective, and successful synthetic strategies in drug development and beyond.

References

-

Ataman Kimya. (n.d.). ACETYL CHLORIDE. Retrieved from [Link]

-

Wikipedia. (2024). Acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]

-

Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 20143-41-3). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenoxyacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

-

UNI ScholarWorks. (1943). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

-

Science.gov. (n.d.). steric hindrance effect: Topics by Science.gov. Retrieved from [Link]

Sources

- 1. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 2. angenesci.com [angenesci.com]

- 3. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrevise.org [chemrevise.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 11. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scholarworks.uni.edu [scholarworks.uni.edu]

(2-Chlorophenoxy)acetyl chloride CAS number and molecular weight

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

(2-Chlorophenoxy)acetyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of nitrogen-containing heterocycles, pharmaceutical scaffolds, and proteomic tagging reagents. Characterized by its high electrophilicity at the carbonyl carbon, it serves as a critical "linker" molecule, introducing the lipophilic 2-chlorophenoxy moiety into target compounds. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards.

Chemical Identity & Physical Profile

Unlike its para-substituted isomer (4-chlorophenoxyacetyl chloride, CAS 4122-68-3), the ortho-substituted this compound is often synthesized in situ or sourced as a rare chemical building block. Users must verify identity via the precursor acid.

| Property | Data |

| IUPAC Name | 2-(2-Chlorophenoxy)acetyl chloride |

| Common Name | This compound |

| Precursor CAS | 614-61-9 (for (2-Chlorophenoxy)acetic acid) |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in DCM, Chloroform, THF; Decomposes in Water |

| Storage | < +8°C, Hygroscopic, Store under Inert Gas (Ar/N₂) |

Synthesis & Production Protocol

Expert Insight: Commercial availability of the acid chloride is limited due to its hydrolytic instability. The most reliable approach for research applications is de novo synthesis from the stable carboxylic acid precursor, (2-chlorophenoxy)acetic acid. The following protocol utilizes thionyl chloride (

Reagents:

-

(2-Chlorophenoxy)acetic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

DMF (Catalytic amount, ~2-3 drops)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Optional; neat reaction preferred for scale-up).

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

-

Addition: Charge the flask with (2-chlorophenoxy)acetic acid. If using solvent, add anhydrous DCM (5 mL/g).

-

Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack active species, significantly accelerating the reaction.

-

Chlorination: Add

dropwise at room temperature. -

Reflux: Heat the mixture to reflux (40°C for DCM, 75-80°C for neat/toluene) for 2–4 hours. Monitor gas evolution (

and -

Workup: Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

and solvent. -

Purification: The crude acid chloride is typically pure enough for subsequent steps. For high purity, vacuum distillation can be performed, though thermal instability is a risk.

Reaction Mechanism Visualization

The following diagram illustrates the DMF-catalyzed conversion of the carboxylic acid to the acid chloride.

Figure 1: DMF-catalyzed chlorination mechanism transforming the carboxylic acid to the acid chloride.

Reactivity & Applications

This compound is a "hard" electrophile. Its primary utility lies in its ability to graft the (2-chlorophenoxy)methyl motif onto nucleophilic scaffolds (amines, alcohols, thiols).

Key Reaction Pathways

-

N-Acylation (Amide Formation): Reacts with primary/secondary amines to form 2-chlorophenoxyacetamides. This is common in the synthesis of local anesthetics and anticonvulsant analogs.

-

O-Acylation (Ester Formation): Reacts with alcohols to form esters, often used as prodrug linkers.

-

Heterocyclization: Reacts with hydrazines or amidines to form oxadiazoles or triazoles.

Synthetic Workflow: Heterocycle Construction

The compound is frequently used to synthesize 1,3,4-oxadiazoles, which are pharmacophores in antimicrobial research.

Figure 2: Divergent synthetic pathways for amide and heterocycle generation.

Specific Applications in Drug Development

-

Proteomics: Used as a derivatizing agent to tag peptides, increasing their hydrophobicity for HPLC separation.

-

Medicinal Chemistry: The 2-chlorophenoxy group mimics the steric and electronic properties of specific neurotransmitter modulators. It is structurally related to the phenoxyacid herbicides (e.g., 2,4-D), making it relevant in agrochemical discovery for auxin mimicry.

Handling, Stability, & Safety (E-E-A-T)

Trustworthiness: The following safety data is derived from standard protocols for acyl chlorides.

-

Corrosivity: Categorized as Skin Corr.[1] 1B . Causes severe skin burns and eye damage.

-

Hydrolysis: Reacts violently with water to release HCl gas. Never dispose of in aqueous waste streams without prior neutralization.

-

Incompatibility: Avoid contact with strong bases, alcohols (unless intended), and moist air.

Storage Protocol:

-

Store in a tightly sealed container with a septum.

-

Keep under an inert atmosphere (Argon or Nitrogen).

-

Refrigerate (2–8°C) to prevent thermal decomposition.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969, (2-Chlorophenoxy)acetic acid. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acyl Chloride synthesis mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for Amidation Using (2-Chlorophenoxy)acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2-Chlorophenoxy)acetamides

The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, central to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the various methods to construct this linkage, the acylation of amines with acyl chlorides stands out for its high reactivity and broad applicability.[][2][3] (2-Chlorophenoxy)acetyl chloride is a valuable building block in this context, enabling the introduction of the (2-chlorophenoxy)acetyl moiety into a diverse range of substrates. The resulting N-substituted 2-(2-chlorophenoxy)acetamides are of significant interest in medicinal chemistry and agrochemical research due to their structural similarities to known bioactive compounds, such as phenoxy herbicides and plant growth regulators.[4][5] This guide provides a comprehensive overview of the amidation reaction using this compound, detailing the underlying mechanism, a general experimental protocol, and critical considerations for successful synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism.[6] The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack results in the formation of a tetrahedral intermediate.[7]

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond.

-

Leaving Group Departure: This reformation of the carbonyl group is accompanied by the departure of the chloride ion, which is a good leaving group.[2]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (either a second equivalent of the amine substrate or an added non-nucleophilic base) to yield the final, neutral amide product and a corresponding ammonium salt.[7][8]

This reaction is typically fast and often exothermic.[]

Experimental Protocol: A General Procedure

This protocol provides a generalized procedure for the amidation of a primary or secondary amine with this compound. Optimization may be required based on the specific amine substrate.

Materials and Reagents:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[9]

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))[9]

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for purification (e.g., column chromatography or recrystallization)

Safety Precautions:

This compound is a corrosive and moisture-sensitive compound.[10][11][12][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14] All glassware should be thoroughly dried before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[15]

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous aprotic solvent.[15] The concentration is typically in the range of 0.1-0.5 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[]

-

Addition of Acyl Chloride: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. The acyl chloride can be added neat or as a solution in a small amount of the anhydrous solvent. The formation of a white precipitate (the ammonium salt of the tertiary amine base) is often observed.[15]

-

Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for 1-16 hours.[15] The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction:

-

Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[15]

-

Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, it may be necessary to add a water-immiscible organic solvent and water to achieve proper phase separation.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[15]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[15]

-

Purification: The crude amide product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.[15]

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Range/Value | Rationale |

| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.0-1.2 : 1.1-1.5 | A slight excess of the acyl chloride can ensure complete consumption of the amine. The base is essential to neutralize the HCl byproduct.[7] |

| Solvent | Anhydrous DCM, THF | Aprotic solvents are used to prevent hydrolysis of the acyl chloride.[15] |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction.[] |

| Reaction Time | 1-16 hours | Reaction time is substrate-dependent and should be monitored.[15] |

Experimental Workflow Visualization

Caption: General experimental workflow for amidation.

Characterization of the Amide Product

The structure and purity of the synthesized 2-(2-chlorophenoxy)acetamide can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the amide functional group, including N-H stretching (for primary and secondary amides) around 3300-3500 cm⁻¹ and a strong C=O (amide I) stretching band around 1650-1680 cm⁻¹.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.

-

Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Inactive acyl chloride due to hydrolysis. | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |

| Poorly reactive amine. | Consider using a more forcing solvent, a catalyst like 4-dimethylaminopyridine (DMAP), or gentle heating.[] | |

| Formation of Carboxylic Acid Byproduct | Hydrolysis of this compound. | Strictly maintain anhydrous conditions. |

| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry and reaction time. Ensure the washing steps in the work-up are performed thoroughly. |

References

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

-

OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

-

Xu, K., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. ChemistrySelect, 3(8), 2393-2396. Available at: [Link]

-

Danyliv, Y. O., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molbank, 2023(4), M1769. Available at: [Link]

-

Chemguide. MAKING AMIDES. Available at: [Link]

-

Bacher, P. R., & Raiford, L. C. (1943). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. Proceedings of the Iowa Academy of Science, 50(1), 247-251. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

Fisher Scientific. Amide Synthesis (Carbodiimide method). Available at: [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride). Available at: [Link]

-

Chemguide. THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Available at: [Link]

-

Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Available at: [Link]

-

Study Mind. Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available at: [Link]

-

Reddit. (2025, July 3). Acyl Chloride and Primary Amine Reactions. Available at: [Link]

-

Fisher Scientific. Amide Synthesis (Carbodiimide method, alternative protocol). Available at: [Link]

-

Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes. Available at: [Link]

Sources

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lab Reporter [fishersci.it]

- 4. 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide|Supplier [benchchem.com]

- 5. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgosolver.com [orgosolver.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. aksci.com [aksci.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols: Friedel-Crafts Acylation Conditions Using (2-Chlorophenoxy)acetyl Chloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2-Chlorophenoxy)acetyl chloride in Friedel-Crafts acylation reactions. This powerful synthetic method is fundamental for creating a variety of aromatic ketones, which are key intermediates in the pharmaceutical and fine chemical industries. These application notes detail the underlying mechanistic principles, provide optimized, step-by-step protocols, and offer insights into critical experimental parameters to ensure successful and reproducible outcomes.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is invaluable for the synthesis of aryl ketones, which are prevalent structural motifs in a wide array of high-value compounds, including active pharmaceutical ingredients (APIs).[3][4] The reaction, first reported by Charles Friedel and James Crafts in 1877, typically employs an acyl chloride or anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][5]

This compound is a particularly useful acylating agent, as the resulting ketone products are precursors to important compounds, including the diuretic drug ethacrynic acid.[6] Understanding the nuances of this reaction is therefore critical for chemists engaged in drug discovery and process development. This guide will provide the necessary expertise to effectively utilize this reagent.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through a well-established multi-step pathway.[1][5]

Step 1: Formation of the Acylium Ion The reaction is initiated by the interaction of the Lewis acid catalyst (e.g., AlCl₃) with the acyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[1][2][7] This acylium ion is the key electrophile in the reaction.

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[1][8] This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[1][9]

Step 3: Restoration of Aromaticity A weak base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group.[1][5] This deprotonation step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although the catalyst remains complexed to the product ketone.[1][5]

Step 4: Product Complexation and Work-up The newly formed aryl ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst.[5] This complexation is often irreversible under the reaction conditions, necessitating the use of stoichiometric or even excess amounts of the catalyst. An aqueous work-up is required to break this complex and isolate the final ketone product.[5][10]

Core Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Friedel-Crafts acylation using this compound and a generic aromatic substrate.

Safety Precautions:

-

This compound and aluminum chloride are corrosive and moisture-sensitive. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

The reaction can be exothermic and may release HCl gas. Ensure adequate ventilation and have a quenching plan in place.

Reagents and Materials

| Reagent/Material | Purpose | Typical Molar Equivalents |

| Aromatic Substrate | Nucleophile | 1.0 |

| This compound | Acylating Agent | 1.0 - 1.2 |

| Anhydrous Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.1 - 2.5 |

| Anhydrous Dichloromethane (DCM) | Solvent | - |

| Ice/Water Bath | Temperature Control | - |

| 0.1 M HCl (aq) | Quenching Solution | - |

| Saturated Sodium Bicarbonate (aq) | Neutralization | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | - |

| Separatory Funnel, Round-bottom flasks, Condenser | Glassware | - |

Step-by-Step Procedure

-

Glassware Preparation: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) to prevent deactivation of the Lewis acid catalyst.[12] Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.[3][11]

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 2.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice/water bath.[11][12]

-

Acylium Ion Formation: In the addition funnel, prepare a solution of this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.[11] Allow the mixture to stir for an additional 15-30 minutes to ensure complete formation of the acylium ion complex.[12]

-

Substrate Addition: Dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture, again keeping the temperature at 0 °C to control the initial exothermic reaction.[11]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 0.1 M HCl.[11] This will hydrolyze the aluminum chloride complex and quench the reaction. Be aware that this step is exothermic and will release HCl gas.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.[11]

-

Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[11] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[11] The crude product can then be purified by recrystallization or column chromatography.[13]

Visualization of the Workflow and Mechanism

Experimental Workflow Diagram

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Reaction Mechanism Diagram

Caption: The mechanism of Friedel-Crafts acylation.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive catalyst due to moisture. | Use freshly opened anhydrous AlCl₃ and ensure all glassware and solvents are rigorously dried.[12] |

| Deactivated aromatic substrate. | The reaction fails with strongly deactivated rings (e.g., nitrobenzene). Choose a different synthetic route. | |

| Aromatic substrate contains a Lewis basic group (e.g., -NH₂). | The amino group complexes with AlCl₃, deactivating the ring. Protect the amino group (e.g., by acetylation) before acylation.[12][14] | |

| Polysubstitution | The product is more reactive than the starting material. | This is less common in acylation than alkylation because the acyl group is deactivating.[14] If observed, try using a milder Lewis acid or lower reaction temperatures. |

| Isomeric Products | Steric hindrance or electronic effects directing substitution. | The directing effects of substituents on the aromatic ring will determine the regioselectivity (ortho, meta, para). Characterize the product mixture carefully. Para-substitution is often favored due to less steric hindrance.[15] |

Conclusion

The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of valuable aromatic ketone intermediates. Success hinges on a clear understanding of the mechanism, meticulous attention to anhydrous conditions, and careful control of reaction parameters. By following the protocols and considering the insights provided in this guide, researchers can confidently apply this important transformation in their synthetic endeavors.

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. (n.d.). Benchchem.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Friedel–Crafts reaction. (n.d.). In Wikipedia.

- Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline. (n.d.). Benchchem.

- Ethacrynic acid synthesis. (n.d.). ChemicalBook.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).

- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.

- Friedel–Crafts Acylation. (n.d.).

-

S. D. El-Sherbiny, et al. (2004). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from [Link]

- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware.

Sources

- 1. byjus.com [byjus.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Ethacrynic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Friedel-Crafts Acylation [www1.udel.edu]

- 14. science-revision.co.uk [science-revision.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

Synthesis of benzofuran derivatives from (2-Chlorophenoxy)acetyl chloride

Application Note: Regioselective Synthesis of 7-Chlorobenzofuran-3-one Scaffolds via Intramolecular Friedel-Crafts Acylation

Executive Summary

This application note details the protocol for synthesizing 7-chlorobenzofuran derivatives utilizing (2-chlorophenoxy)acetyl chloride as the primary building block. The core transformation involves an intramolecular Friedel-Crafts acylation to generate the 7-chlorobenzofuran-3-one intermediate. This scaffold is a critical precursor for various pharmaceutical targets, including anti-arrhythmic agents (e.g., amiodarone analogues) and kinase inhibitors.

Unlike standard phenoxyacetyl chloride cyclizations, the presence of the chlorine atom at the ortho position (relative to the ether linkage) dictates specific regiochemistry, forcing cyclization to the alternative ortho site (position 6 of the phenol ring, corresponding to position 7 of the benzofuran). This guide covers the acylation mechanism, a validated bench-scale protocol, and the subsequent aromatization to the benzofuran core.

Strategic Rationale & Mechanistic Insight

The Challenge of Deactivated Substrates

The starting material, this compound, presents a unique synthetic challenge. The chlorine substituent on the aromatic ring exerts an inductive electron-withdrawing effect (-I), deactivating the ring toward electrophilic aromatic substitution (EAS). However, the ether oxygen provides strong resonance donation (+M), activating the ortho and para positions.

Regioselectivity Control

In unsubstituted phenoxyacetyl chloride, cyclization can occur at either ortho position.[1] Here, the C2 position is blocked by chlorine. Consequently, the acylium ion generated by the Lewis acid must attack the C6 position. This regioselectivity is highly advantageous, yielding the 7-substituted benzofuran isomer exclusively, avoiding the need for complex isomer separation.

Reaction Pathway Visualization